2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide
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Description
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C22H26N4O6 and its molecular weight is 442.472. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide is a novel synthetic molecule belonging to the class of pyrido[3,2-d]pyrimidin-2,4-dione derivatives. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula: C26H26N4O6
- Molecular Weight: 490.5 g/mol
- IUPAC Name: 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
Synthesis
The synthesis involves multiple steps including the formation of the pyrido[3,2-d]pyrimidin-2,4-dione core through reactions involving 2-amino-nicotinonitriles and carbonyl compounds under basic conditions. Subsequent introduction of the dimethoxyphenethyl group is achieved via nucleophilic substitution reactions. This synthetic route is noted for its efficiency and environmentally friendly approach using microwave irradiation techniques .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed findings from various studies:
Antimicrobial Activity
In vitro studies have shown that derivatives of pyrido[3,2-d]pyrimidines possess significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes. For instance:
- A study demonstrated that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth. Mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression.
- DNA Intercalation: It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes .
A notable case study on related compounds indicated a reduction in cell viability in various cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory Effects
Research has indicated that compounds with similar structures can modulate inflammatory pathways. The mechanism involves:
- Cytokine Modulation: The compound may reduce the production of pro-inflammatory cytokines.
- Receptor Binding: It potentially binds to receptors involved in inflammatory responses .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: Targeting specific enzymes involved in metabolic pathways.
- Receptor Interaction: Modulating receptor activity to alter signal transduction pathways.
- DNA Interaction: Intercalating into DNA strands affecting gene expression .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
Compound A | Moderate | High | Low |
Compound B | High | Moderate | Moderate |
This Compound | High | High | High |
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-30-12-10-23-19(27)14-26-16-5-4-9-24-20(16)21(28)25(22(26)29)11-8-15-6-7-17(31-2)18(13-15)32-3/h4-7,9,13H,8,10-12,14H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULWXUXEOMMZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.